1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane
Brand Name: Vulcanchem
CAS No.: 134130-24-8
VCID: VC21225072
InChI: InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3
SMILES: CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F
Molecular Formula: C26H15F9O3
Molecular Weight: 546.4 g/mol

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

CAS No.: 134130-24-8

Cat. No.: VC21225072

Molecular Formula: C26H15F9O3

Molecular Weight: 546.4 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane - 134130-24-8

Specification

CAS No. 134130-24-8
Molecular Formula C26H15F9O3
Molecular Weight 546.4 g/mol
IUPAC Name 1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene
Standard InChI InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3
Standard InChI Key XAUHHCMRFFGRMF-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F
Canonical SMILES CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F

Introduction

Chemical Structure and Properties

Molecular Structure

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane possesses a central ethane core bonded to three phenolic rings, with each ring bearing a trifluorovinyloxy group at the para position. This structural arrangement provides the molecule with its distinctive reactivity profile and facilitates its participation in various polymerization reactions. The three trifluorovinyl functional groups are strategically positioned to enable crosslinking reactions during polymer formation, contributing to the three-dimensional network structures in the resulting materials. This architectural arrangement is fundamental to understanding the compound's behavior in different chemical environments and its value in materials science applications.

Physical and Chemical Properties

The physical and chemical characteristics of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane are summarized in Table 1, providing essential reference data for researchers and industrial applications.

Table 1: Physical and Chemical Properties of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

PropertyValueReference
CAS Number134130-24-8
Molecular FormulaC₂₆H₁₅F₉O₃
Molecular Weight546.4 g/mol
IUPAC Name1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene
European Community (EC) Number673-931-9
DSSTox Substance IDDTXSID70375393

The compound is classified as an organofluorine compound due to the presence of trifluorovinyl groups, which contribute significantly to its valuable properties including thermal stability and chemical resistance. These characteristics make it particularly suitable for applications requiring materials that can withstand extreme conditions, such as high temperatures or exposure to corrosive substances. The reactivity of the trifluorovinyl groups plays a critical role in the polymerization processes that lead to the formation of high-performance polymeric materials.

Mechanism of Action

The primary mechanism of action for 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane centers on its role in polymerization processes, particularly those leading to the formation of perfluorocyclobutane aromatic ether polymers. The compound participates in thermal cyclodimerization reactions, where the trifluorovinyl groups undergo [2+2] cycloaddition to form perfluorocyclobutane rings. This reaction represents a key step in the formation of the polymeric network structure.

As a trifunctional monomer, 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane facilitates crosslinking between polymer chains, contributing to the three-dimensional network that characterizes these high-performance materials. The presence of three reactive trifluorovinyl groups in the molecule enables it to form connections with multiple polymer chains simultaneously, resulting in a highly crosslinked structure with enhanced mechanical and thermal properties. This mechanism of action is fundamental to understanding the compound's value in polymer chemistry and materials science applications.

Applications

Polymer Synthesis

The primary application of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane lies in the synthesis of specialized polymers, particularly perfluorocyclobutane aromatic ether polymers. These polymers are characterized by their exceptional properties, including:

  • High thermal stability

  • Excellent mechanical strength

  • Superior dielectric properties

  • Remarkable chemical resistance

The role of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane in these polymer systems is to provide crosslinking points through its three trifluorovinyl functional groups, leading to the formation of robust three-dimensional networks. This crosslinking contributes significantly to the enhanced performance characteristics of the resulting polymers, making them suitable for demanding applications where conventional materials would fail. The versatility of this monomer in polymer synthesis makes it a valuable component in the development of advanced materials for various technological applications.

Industrial Applications

The polymers synthesized using 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane find applications across numerous industries where high-performance materials are required. These applications include:

  • Aerospace industry: Components requiring high thermal stability and mechanical strength

  • Electronics industry: Dielectric materials for advanced electronic devices

  • Chemical processing: Equipment components resistant to corrosive environments

  • Advanced composites: Matrix materials for high-performance composite structures

The unique combination of properties offered by these polymers, including thermal stability, chemical resistance, and mechanical strength, makes them particularly valuable in extreme environments where conventional materials would degrade or fail. As materials science continues to advance, the range of applications for polymers based on 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is likely to expand further, particularly in emerging technologies requiring specialized material properties.

Research Findings

Research on 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane has primarily focused on its role in polymer synthesis and the properties of the resulting polymers. Key research findings include:

  • Thermal Properties: Polymers synthesized using this monomer exhibit exceptional thermal stability, with high glass transition temperatures and decomposition temperatures above 400°C, making them suitable for high-temperature applications.

  • Mechanical Performance: The crosslinked structure resulting from the trifunctional nature of the monomer contributes to enhanced mechanical properties, including high tensile strength and modulus.

  • Dielectric Properties: Perfluorocyclobutane aromatic ether polymers derived from this monomer demonstrate excellent dielectric properties, with low dielectric constants and dielectric loss factors, making them valuable in electronic applications.

  • Chemical Resistance: The fluorine content in these polymers, derived from the trifluorovinyl groups in the monomer, imparts exceptional resistance to various chemicals, including acids, bases, and organic solvents.

  • Processing Behavior: Despite their crosslinked nature, these polymers often exhibit good processability, allowing for the fabrication of complex shapes and structures.

These research findings highlight the significant contribution of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane to the development of high-performance polymeric materials with specialized properties. Ongoing research continues to explore new applications and optimize polymer formulations based on this valuable monomer.

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